N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine
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Overview
Description
Benzothiazole is a bicyclic compound and is part of many synthetic and natural products . Benzothiazole derivatives have been extensively studied and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using techniques like single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives can be complex and depend on the specific derivative and reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely depending on the specific derivative. For example, 4-(1,3-benzothiazol-2-yl)butanoic acid has a molecular weight of 221.28 and a melting point of 145-146°C .Scientific Research Applications
Synthesis and Biological Screening
A study highlights the synthesis and biological screening of benzothiazole derivatives, revealing their significant anti-inflammatory and anti-bacterial activities. These derivatives are synthesized through a process that involves reacting substituted Benzothiazolyl-2-amines with chloroacetyl chloride, followed by reactions with 2-mercaptobenzothiazole and 2-hydrazinobenzothiazole to yield various compounds with potential pharmacological properties (A. B. Chidrawar, 2016).
Antimicrobial and Anthelmintic Activities
Another study synthesizes a series of compounds including 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines, which demonstrated moderate to excellent antimicrobial activity against various bacterial and fungal strains, as well as good anthelmintic activity against earthworm species. This suggests the potential of these compounds in developing treatments for infections and parasitic infestations (Nikhil D. Amnerkar et al., 2015).
Catalytic Applications and Cytotoxic Activity
Research on copper(II)- and gold(III)-mediated cyclizations of thioureas into substituted 2-aminobenzothiazoles underscores the catalytic potential of these metals in synthesizing benzothiazole derivatives. This method offers a route to benzothiazole molecules under less harsh conditions, expanding the toolkit for pharmaceutical synthesis (Zachary W Schroeder et al., 2017). Furthermore, the in-vitro cytotoxic activity of novel 4-(N-Substituted Benzothiazolyl) Amino-7-Methoxy-6-(3-Morpholinopropoxy) Quinazoline Derivatives suggests their utility as anticancer agents, highlighting the broad spectrum of biological activities associated with benzothiazole derivatives (N. Dave et al., 2012).
Corrosion Inhibition and Chemical Reactivity
A study exploring the synthesis, antimicrobial, and corrosion inhibition studies of 1,3-Benzothiazole derivatives provides insights into their application beyond biomedical fields, demonstrating their effectiveness as corrosion inhibitors in mild steel. This underlines the versatility of benzothiazole derivatives in industrial applications as well (Janardhana Nayak & R. Bhat, 2023).
Mechanism of Action
Target of Action
The primary target of this compound is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis, making it a promising target for anti-tubercular compounds .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal cell wall biosynthesis process of M. tuberculosis, leading to the bacterium’s death .
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in M. tuberculosis. By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to a weakened cell wall, making the bacterium more susceptible to external threats and ultimately causing its death .
Pharmacokinetics
Similar benzothiazole derivatives are known to have good absorption and distribution profiles, moderate metabolism, and effective excretion . These properties contribute to the compound’s bioavailability, but specific details would require further investigation.
Result of Action
The primary result of the compound’s action is the death of M. tuberculosis cells . By inhibiting the DprE1 enzyme and disrupting cell wall biosynthesis, the compound weakens the bacterium’s defenses, leading to its death .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s luminescent properties are attributed to the restriction of intramolecular rotation in aggregates, which effectively mitigates the nonradiative decay process and enhances the proportion of radiative transitions . This suggests that the compound’s environment, particularly its state of aggregation, can influence its properties and, potentially, its efficacy .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4OS3/c1-23-10-6-7-12-15(8-10)26-18(20-12)22-17-21-13(9-24-17)16-19-11-4-2-3-5-14(11)25-16/h2-9H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUWYXPOXYTALI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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